N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-3-6-15(19)16-13-7-4-8-14(13)18-10-5-9-17(2)11-12-18/h13-14H,4-5,7-12H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPCNHBNMJHFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC1N2CCCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide can be achieved through several methods. One common approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method has been shown to be effective in constructing chiral 1,4-diazepanes with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of biocatalysts and environmentally friendly solvents can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents and nucleophiles such as sodium iodide (NaI) and potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific pathways or receptors.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring may play a crucial role in binding to these targets, while the cyclopentyl and but-2-ynamide groups contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,4-diazepan-1-yl)acetic acid: This compound shares the diazepane ring but differs in its acetic acid moiety.
2-(4-Methyl-1,4-diazepan-1-yl)ethanimidamide: Another similar compound with an ethanimidamide group instead of the cyclopentyl and but-2-ynamide groups.
Uniqueness
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide is unique due to its combination of a diazepane ring with a cyclopentyl group and a but-2-ynamide moiety. This structure provides distinct chemical and biological properties that are not found in the similar compounds mentioned above.
Biological Activity
N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural framework that contributes to its biological activity. The compound contains a cyclopentyl ring and a diazepane moiety, which are known to influence receptor binding and biological interactions.
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly the central nervous system (CNS). It has been shown to act as a modulator of neurotransmitter receptors, which may include:
- Serotonin Receptors : Potential agonistic effects on 5-HT receptors, influencing mood and anxiety pathways.
- Dopamine Receptors : Possible dopaminergic activity, which could affect reward pathways and motor control.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anxiolytic Activity : Studies suggest that the compound may reduce anxiety-like behaviors in animal models.
- Antidepressant Effects : Preliminary findings indicate potential antidepressant properties through serotonergic modulation.
- Neuroprotective Effects : The compound may exhibit neuroprotective qualities, possibly by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anxiolytic Effects :
- A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
- Results indicated a dose-dependent response, suggesting optimal dosing for therapeutic effects.
-
Neuroprotective Study :
- In vitro experiments showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Mechanistic studies indicated involvement of antioxidant pathways and modulation of pro-inflammatory cytokines.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior | [Case Study 1] |
| Antidepressant | Potential mood enhancement | [Case Study 2] |
| Neuroprotective | Protection against oxidative stress | [Case Study 3] |
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves multi-step organic reactions, including cyclization, alkylation, and amidation. A key intermediate, 2-(4-methyl-1,4-diazepan-1-yl)cyclopentan-1-amine, is synthesized via cyclopentane ring functionalization followed by diazepane ring introduction. Reaction optimization includes:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for stability.
- Catalysts : Use of BBr₃ for demethylation (e.g., in quinazoline derivatives) .
- Temperature control : Reactions often proceed at 0–25°C to avoid side products.
- Purification : Column chromatography with silica gel (eluent: chloroform/methanol gradients) achieves >95% purity .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopentyl and diazepane protons at δ 1.8–3.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 318.24) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>97%) .
- X-ray crystallography (if applicable): Resolves stereochemistry of the cyclopentyl-diazepane moiety .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interaction with epigenetic targets like HDAC8 or G9a?
- Protein preparation : Retrieve HDAC8/MS-344 (PDB: 1T69) or G9a/BIX-01294 (PDB: 3RJW) structures from RCSB. Optimize hydrogen bonding networks and remove crystallographic water molecules .
- Ligand preparation : Generate 3D conformers of the compound using Schrödinger’s LigPrep, enumerating ionization states at pH 7.4 .
- Grid generation : Define active sites using GLIDE (e.g., HDAC8’s zinc-binding pocket).
- Docking analysis : Prioritize poses with Glide scores < -6.0 kcal/mol and hydrogen bonds to catalytic residues (e.g., His142 in HDAC8). Visualize π-π stacking with diazepane rings .
Q. How do researchers resolve contradictions in biological activity data across cancer cell line studies?
- Dose-response validation : Re-test IC₅₀ values in triplicate using MTT assays (e.g., MIA PaCa-2 vs. HCT-116 cells) to confirm potency variations .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-EZH2 interactions.
- Mechanistic studies : Use ChIP-seq to verify histone H3K27me3 reduction in responsive vs. non-responsive cell lines .
- Structural analogs : Compare activity of derivatives (e.g., 5-methoxyquinoline analogs) to isolate pharmacophore contributions .
Q. What experimental designs are critical for evaluating the compound’s pharmacokinetics and metabolic stability?
- In vitro assays :
- Microsomal stability : Incubate with human liver microsomes (HLMs) and measure half-life via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms.
- In vivo models : Administer to BALB/c mice (IV/PO routes) to calculate bioavailability (AUC₀–24) and tissue distribution .
- Metabolite ID : Use Q-TOF MS to detect hydroxylated or glucuronidated metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
